![molecular formula C19H15NO2S B14453359 6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one CAS No. 78490-00-3](/img/structure/B14453359.png)
6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one is a compound belonging to the phenoxazine family. Phenoxazines are heterocyclic compounds known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound, like other phenoxazine derivatives, exhibits significant biological and optoelectronic properties .
Vorbereitungsmethoden
The synthesis of 6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one involves several steps. One common method is the reaction of diaza-5H-benzo[a]phenoxazin-5-one with various phenols catalyzed by a Pd/t-BuXPhos/K3PO4 system . This reaction yields ether derivatives in good quantities. The structures of the synthesized compounds are confirmed using UV-visible, FTIR, and 1H NMR data .
Analyse Chemischer Reaktionen
6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a photoredox catalyst and in dye-sensitized solar cells . In biology and medicine, it exhibits antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties . It is also used in chemotherapy, with actinomycin D, a compound containing a phenoxazine moiety, functioning as both an antibiotic and anticancer agent .
Wirkmechanismus
The mechanism of action of 6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit glucosamine-6-phosphate synthase, AmpC beta-lactamase, and Lanosterol-14α-demethylase . These interactions result in its multi-target inhibitory effects, making it useful in cases of multi-drug resistance .
Vergleich Mit ähnlichen Verbindungen
6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one is unique compared to other phenoxazine derivatives due to its specific structural modifications. Similar compounds include phenothiazines and other phenoxazine derivatives, which also have applications in medicine and material sciences . the specific isopropyl sulfanyl group in this compound provides it with distinct properties and applications .
Eigenschaften
CAS-Nummer |
78490-00-3 |
|---|---|
Molekularformel |
C19H15NO2S |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
6-propan-2-ylsulfanylbenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C19H15NO2S/c1-11(2)23-19-17(21)13-8-4-3-7-12(13)16-18(19)22-15-10-6-5-9-14(15)20-16/h3-11H,1-2H3 |
InChI-Schlüssel |
NMPBWROURAMROW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC1=C2C(=NC3=CC=CC=C3O2)C4=CC=CC=C4C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14453278.png)

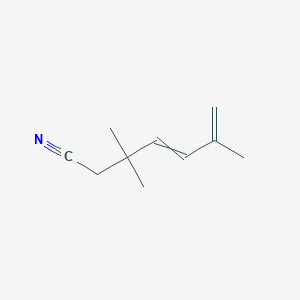


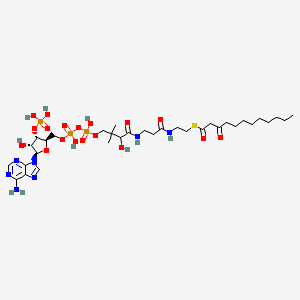

![N,N'-Naphthalene-1,5-diylbis[N'-(2-ethylhexyl)urea]](/img/structure/B14453314.png)
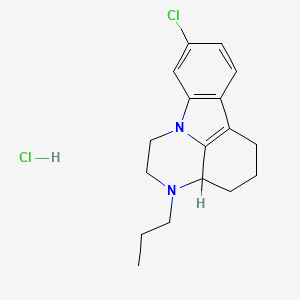
![1-[2-(Methanesulfonyl)ethyl]aziridine-2-carbonitrile](/img/structure/B14453326.png)
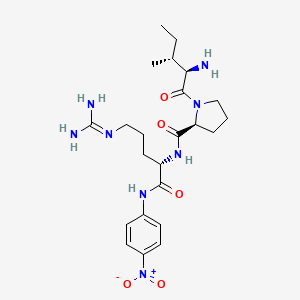
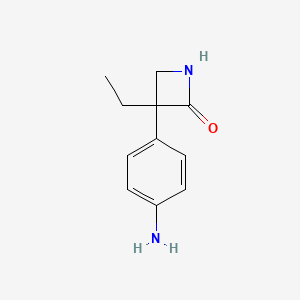
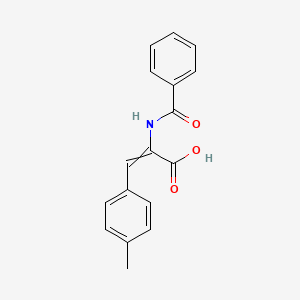
![4-[(5-Nitrofuran-2-yl)methyl]morpholine](/img/structure/B14453350.png)
